molecular formula C12H13ClN2OS B1386709 6-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-45-3

6-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1386709
CAS No.: 1105194-45-3
M. Wt: 268.76 g/mol
InChI Key: LAGCRDODIZKAKV-UHFFFAOYSA-N
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Description

6-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C12H13ClN2OS and its molecular weight is 268.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C12H13ClN2OSC_{12}H_{13}ClN_{2}OS and a molecular weight of 268.76 g/mol, this compound is part of the benzothiazole class, known for its pharmacological potential.

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₂OS
Molecular Weight268.76 g/mol
CAS Number1105194-45-3
Purity≥95%

The compound features a chloro group at the 6-position and a tetrahydrofuran moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various pathogens. For instance, studies have demonstrated that certain benzothiazole derivatives possess activity against Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are critical concerns in antibiotic resistance .

Anticancer Potential

The anticancer activity of benzothiazole derivatives is well-documented. A study evaluating a series of similar compounds found that they exhibited significant cytotoxic effects against multiple cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. The structure-activity relationship (SAR) analysis highlighted that modifications in the benzothiazole framework could enhance potency .

Neuropharmacological Effects

Benzothiazole derivatives have also been investigated for neuropharmacological effects. Compounds similar to this compound were evaluated for anticonvulsant activity. The results indicated that certain derivatives could effectively reduce seizure activity without significant neurotoxicity .

Case Studies and Research Findings

  • Antimicrobial Study : A derivative structurally related to this compound was tested against Staphylococcus aureus and showed promising inhibitory effects, suggesting potential as an antimicrobial agent .
  • Anticancer Research : In vitro studies revealed that related benzothiazole compounds exhibited IC50 values ranging from 0.004 μM to higher concentrations against various cancer cell lines, indicating strong antiproliferative activity .
  • Neurotoxicity Assessment : A series of benzothiazole derivatives were tested for neurotoxicity using established animal models, where most compounds did not show adverse effects on liver function or neurobehavioral parameters .

Properties

IUPAC Name

6-chloro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGCRDODIZKAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182192
Record name 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-45-3
Record name 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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